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molecular formula C11H7ClN4 B8275053 2-(6-chloro-pyridazin-3-yl)-1H-benzoimidazole

2-(6-chloro-pyridazin-3-yl)-1H-benzoimidazole

Cat. No. B8275053
M. Wt: 230.65 g/mol
InChI Key: OFLDXZUMKRBDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767677B2

Procedure details

6-(1H-Benzoimidazol-2-yl)pyridazin-3-ol (0.322 g, 1.570 mmol) was suspended in ethylene dichloride (10 mL). Phosphorus oxychloride was added (15 mL) and the mixture was stirred at reflux for 48 hours. All solvents were removed and the residue was washed with saturated NaHCO3 and extracted with ethyl acetate. The organic solution was dried, concentrated and purified by column chromatography to yield 0.075 g of 2-(6-chloro-pyridazin-3-yl)-1H-benzoimidazole (0.32 mmol, 20% yield).
Quantity
0.322 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[N:15]=[N:14][C:13](O)=[CH:12][CH:11]=1.P(Cl)(Cl)([Cl:19])=O>C(Cl)CCl>[Cl:19][C:13]1[N:14]=[N:15][C:10]([C:2]2[NH:3][C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[N:1]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0.322 g
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)C2=CC=C(N=N2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
All solvents were removed
WASH
Type
WASH
Details
the residue was washed with saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic solution was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(N=N1)C1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.32 mmol
AMOUNT: MASS 0.075 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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